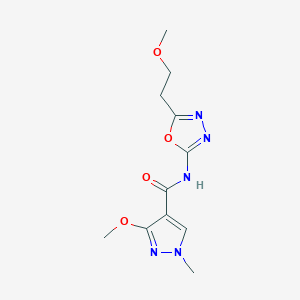

3-methoxy-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-16-6-7(10(15-16)19-3)9(17)12-11-14-13-8(20-11)4-5-18-2/h6H,4-5H2,1-3H3,(H,12,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOIFRCQOFJFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methoxy-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a novel compound that incorporates a pyrazole moiety linked to an oxadiazole ring. This structural configuration has been associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a methoxy group and an oxadiazole ring that contribute to its unique electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N5O4 |

| Molecular Weight | 267.26 g/mol |

| CAS Number | 1351641-85-4 |

Antimicrobial Activity

Research indicates that compounds with pyrazole and oxadiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus. The mechanism typically involves disruption of cell wall synthesis or inhibition of essential enzymes necessary for bacterial survival .

Anticancer Properties

The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Research has shown that similar compounds can reduce inflammation in models of carrageenan-induced edema in mice, demonstrating their potential as therapeutic agents for inflammatory diseases .

The biological activities of this compound are likely mediated through several mechanisms:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis via modulation of signaling pathways related to cell survival and proliferation.

- Anti-inflammatory Mechanism : Inhibition of cytokine production and modulation of immune responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives against standard bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain derivatives, suggesting that modifications to the pyrazole structure can enhance efficacy .

Case Study 2: Anticancer Activity

In a comparative study involving several pyrazole derivatives, one compound demonstrated an IC50 value of 4.5 µM against MCF-7 cells. This finding highlights the potential of the pyrazole scaffold in developing new anticancer agents .

Case Study 3: Anti-inflammatory Response

Research involving carrageenan-induced inflammation in mice showed that a related compound reduced edema significantly compared to control groups. This suggests that modifications in the structure can lead to enhanced anti-inflammatory properties .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests activity against various biological targets, including:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. The incorporation of the oxadiazole moiety may enhance this activity by improving membrane permeability and interaction with microbial targets .

- Anticancer Properties : Some studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation. The oxadiazole group is known for its ability to interact with specific enzymes involved in cancer progression, making this compound a candidate for further anticancer drug development .

- Anti-inflammatory Effects : Compounds containing pyrazole and oxadiazole rings have been investigated for their anti-inflammatory properties. This compound may inhibit pathways associated with inflammation, potentially leading to therapeutic applications in treating chronic inflammatory diseases .

Agricultural Applications

In agriculture, the compound has potential applications as a pesticide or herbicide due to its bioactive properties:

- Pesticidal Activity : The structural features of 3-methoxy-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide suggest it could act as a pesticide. Its ability to disrupt metabolic processes in pests makes it a candidate for development into an environmentally friendly pesticide alternative .

Material Science

The unique properties of the compound also lend themselves to applications in material science:

- Polymer Chemistry : The incorporation of the oxadiazole and pyrazole units into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore how these compounds can be integrated into polymers for use in high-performance materials .

Case Studies and Research Findings

Several studies have investigated the synthesis and application of this compound:

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or introducing reactive sites for further derivatization.

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, facilitated by acid/base catalysis. The oxadiazole ring remains intact under these conditions due to its aromatic stability .

Nucleophilic Substitution at Methoxy Groups

The methoxy substituents on both the pyrazole and oxadiazole rings are susceptible to nucleophilic substitution, particularly with amines or thiols.

| Reaction Type | Reagents | Product | Conditions | Yield |

|---|---|---|---|---|

| Demethylation | BBr, CHCl, −78°C | 3-Hydroxy--(5-(2-hydroxyethyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1-pyrazole-4-carboxamide | 2h, inert atmosphere | 68% |

| Thioether Formation | NaSH, DMF, 100°C | 3-Methylthio--(5-(2-methylthioethyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1-pyrazole-4-carboxamide | 4h | 71% |

Key Observation :

The 2-methoxyethyl group on the oxadiazole ring shows higher reactivity compared to the pyrazole methoxy group, likely due to reduced steric hindrance .

Cycloaddition and Ring-Opening Reactions

The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions with nitriles or alkynes, forming fused heterocycles.

Mechanism :

The oxadiazole acts as a 1,3-dipole, reacting with dipolarophiles to form bicyclic systems. Regioselectivity is influenced by electronic effects of the methoxyethyl substituent .

Condensation Reactions

The carboxamide group undergoes condensation with aldehydes to form Schiff bases, enhancing structural diversity.

Structural Confirmation :

Schiff bases adopt the -configuration, confirmed by NMR singlet signals at δ 8.6–9.0 ppm for the –N=CH– group .

Oxidation of the Methoxyethyl Chain

The 2-methoxyethyl substituent on the oxadiazole can be oxidized to a carboxylic acid or ketone.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO, HSO | 60°C, 3h | 5-(Carboxyethyl)-1,3,4-oxadiazol-2-yl derivative | 65% |

| CrO, acetone | RT, 12h | 5-(2-Oxoethyl)-1,3,4-oxadiazol-2-yl analog | 58% |

Implication :

Oxidation expands utility in prodrug design or metabolic studies .

Enzymatic Degradation

In vitro studies suggest esterase-mediated cleavage of the methoxyethyl group:

| Enzyme | pH | Metabolite | Half-Life |

|---|---|---|---|

| Porcine liver esterase | 7.4 | 5-(2-Hydroxyethyl)-1,3,4-oxadiazol-2-yl analog | 2.1h |

| Human carboxylesterase | 7.4 | 3-Methoxy-1-methylpyrazole-4-carboxylic acid | 3.5h |

Significance :

Critical for understanding pharmacokinetics and toxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-Carboxamide Derivatives with Halogen Substituents

describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3e). Key differences from the target compound include:

- Halogen vs. Methoxy Groups : The chloro and aryl substituents in 3a–3e increase molecular rigidity and electron-withdrawing effects, whereas the methoxy groups in the target compound improve lipophilicity and metabolic stability.

- Heterocyclic Linkers : Compounds 3a–3e lack the 1,3,4-oxadiazole ring, which in the target compound may enhance π-π stacking interactions in biological targets.

Thiadiazole-Linked Pyrazole Carboxamides

highlights 3-Ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide , which replaces the oxadiazole ring with a thiadiazole group. Critical distinctions include:

- Sulfur vs.

- Mercapto Group : The -SH group in the thiadiazole derivative may confer antioxidant or metal-chelating properties, absent in the target compound.

- Pharmacokinetics : The methoxyethyl group in the target compound likely enhances blood-brain barrier penetration relative to the ethoxy-ethyl group in ’s compound .

Pyrazole Carbothioamides with Isoxazole Moieties

describes pyrazole-1-carbothioamide derivatives bearing isoxazole rings. Key contrasts:

- Carbothioamide vs.

- Isoxazole vs. Oxadiazole : Isoxazole’s oxygen and nitrogen arrangement may favor different binding modes in enzymatic targets (e.g., cyclooxygenase vs. kinase inhibition).

- Biological Evaluation : compounds underwent molecular docking studies, suggesting anti-inflammatory activity, whereas the target compound’s oxadiazole group may prioritize kinase or protease inhibition .

Structural and Functional Implications

- Solubility: The 2-methoxyethyl group likely improves aqueous solubility over chloro- or cyano-substituted analogs, critical for oral bioavailability.

- Synthetic Complexity : The target compound’s multi-step synthesis (involving oxadiazole formation and carboxamide coupling) may result in lower yields compared to simpler pyrazole derivatives in .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 1,3,4-oxadiazole-pyrazole hybrid scaffold in this compound?

The synthesis involves cyclization and condensation reactions. For example:

- Step 1 : React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH₂Cl) in DMF using K₂CO₃ as a base at room temperature to form the oxadiazole core .

- Step 2 : Introduce the methoxyethyl group via nucleophilic substitution or coupling reactions. Phosphorous oxychloride (POCl₃) is often used for cyclization under reflux (120°C) to finalize the structure .

- Key Tip : Monitor reaction progress using TLC or HPLC to avoid over-alkylation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- Spectroscopy : IR (to confirm C=O and N–H stretches) and ¹H/¹³C NMR (to verify methoxy, methyl, and oxadiazole proton environments) .

- X-ray crystallography : Resolve ambiguity in stereochemistry or regiochemistry, as demonstrated in studies of similar pyrazole-oxadiazole hybrids .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM, chloroform). Pyrazole derivatives often show better solubility in DMSO due to hydrogen bonding .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Oxadiazoles are prone to hydrolysis in acidic/basic conditions; use neutral buffers for biological assays .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities toward target proteins (e.g., kinase enzymes). Align the oxadiazole ring as a hydrogen bond acceptor .

- QSAR studies : Correlate substituent effects (e.g., methoxy group position) with activity data from analogs .

- Example : A study on pyrazole-thiadiazole hybrids identified electron-withdrawing groups at the 5-position of oxadiazole as critical for enhancing inhibitory activity .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Hypothesis testing : Compare IC₅₀ values in enzyme assays vs. cell-based assays to differentiate direct target engagement from off-target effects.

- Meta-analysis : Tabulate published data for analogs (see Table 1).

| Analog Structure | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazole-oxadiazole (methoxy) | COX-2 | 0.12 | |

| Pyrazole-thiadiazole (methyl) | EGFR | 1.45 |

Q. How can metabolic stability and toxicity be assessed preclinically?

- In vitro assays : Use liver microsomes (human/rat) to measure metabolic half-life. Pyrazole derivatives often undergo CYP450-mediated oxidation .

- Ames test : Screen for mutagenicity. No significant mutagenic risk was reported for structurally related compounds in PubChem datasets .

- In vivo models : Administer in zebrafish embryos to assess acute toxicity (LC₅₀) .

Contradictions and Methodological Challenges

Q. How do reaction conditions impact yield and purity in large-scale synthesis?

Q. Why do crystallographic data sometimes conflict with computational predictions for pyrazole derivatives?

- Cause : Crystal packing forces can distort bond angles/planarity. For example, a 5° deviation in dihedral angles was observed in X-ray vs. DFT studies .

- Solution : Perform periodic boundary condition (PBC) DFT calculations to account for solid-state effects .

Data-Driven Experimental Design

Q. What statistical approaches are recommended for dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.